![molecular formula C17H19NO3S2 B2974027 (Z)-butyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 19375-25-8](/img/structure/B2974027.png)
(Z)-butyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .Scientific Research Applications
Fluorescent Probes for Bioimaging
This compound is utilized as a fluorescent probe for bioimaging due to its ability to absorb and emit light at specific wavelengths. The derivatives of this compound have been tested for their efficacy in fluorescence bioimaging, which is crucial for visualizing cellular and subcellular structures in biological research .
Aldose Reductase Inhibitors
Aldose reductase is an enzyme involved in diabetic complications, and inhibitors of this enzyme can be therapeutic. The compound has been studied for its potential as an aldose reductase inhibitor, which could lead to new treatments for diabetes-related issues .
Antibacterial Activity
The antibacterial properties of this compound make it a candidate for developing new antibacterial agents. Its effectiveness against various bacterial strains is being explored, which could contribute to the fight against antibiotic-resistant bacteria .
Antifungal Applications
Similar to its antibacterial uses, this compound also exhibits antifungal activity. It’s being researched for its potential to treat fungal infections, which are a significant concern in immunocompromised patients .
Anticancer Properties
The compound has shown promise in anticancer studies. Its ability to affect cancer cell viability makes it a potential candidate for the development of new anticancer drugs .
Physicochemical Property Modification
A slight change in the heterocyclic substituent of the compound can significantly impact its physicochemical properties. This adaptability allows for the fine-tuning of the compound’s characteristics for specific applications, such as improving drug delivery systems or creating more effective pharmaceutical formulations .
Thermal Stability for Material Science
The high thermal stability of this compound, demonstrated above 240°C, makes it valuable for material science applications. It could be used in the development of heat-resistant materials or in processes that require stable compounds at high temperatures .
Organic Synthesis
Due to its reactive nature, this compound is used in organic synthesis, particularly in Knoevenagel condensation reactions. This reaction forms the basis for synthesizing various organic compounds, which can have widespread applications in chemistry and pharmacology .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
butyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-2-3-11-21-15(19)9-10-18-16(20)14(23-17(18)22)12-13-7-5-4-6-8-13/h4-8,12H,2-3,9-11H2,1H3/b14-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNRUBCOJRWEOM-OWBHPGMISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-butyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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